5-(4-chlorophenyl)sulfonyl-6-imino-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.: 577764-47-7
Cat. No.: VC8691115
Molecular Formula: C23H16ClN5O3S
Molecular Weight: 477.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577764-47-7 |
|---|---|
| Molecular Formula | C23H16ClN5O3S |
| Molecular Weight | 477.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)sulfonyl-6-imino-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C23H16ClN5O3S/c24-16-6-8-17(9-7-16)33(31,32)19-12-18-22(27-20-5-1-2-11-28(20)23(18)30)29(21(19)25)14-15-4-3-10-26-13-15/h1-13,25H,14H2 |
| Standard InChI Key | INOFLMNTNXKLHS-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N2C=C1 |
| Canonical SMILES | C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N2C=C1 |
Introduction
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule belonging to the class of triazatricyclo compounds. It features multiple functional groups, including a sulfonyl group and an imino group, which contribute to its potential biological activity. This compound is closely related to 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, which has been studied for its antibacterial and enzyme inhibitory activities.
Synthesis and Characterization
The synthesis of such complex organic compounds typically involves multiple steps, starting with precursors like 4-chlorophenylsulfonyl chloride and various heterocyclic compounds. Characterization is often performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Future Research Directions
Future studies should focus on optimizing the synthesis of this compound and evaluating its pharmacological profile across various biological models. This could involve exploring different synthetic routes, conducting detailed spectroscopic analyses, and assessing its efficacy against specific bacterial strains or enzyme targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume